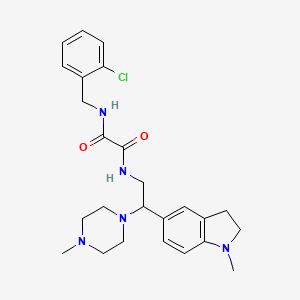

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(2-Chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a 4-methylpiperazine group via an ethyl bridge. Its design aligns with trends in medicinal chemistry where oxalamide scaffolds are employed for their metabolic stability and binding affinity .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-29-11-13-31(14-12-29)23(18-7-8-22-19(15-18)9-10-30(22)2)17-28-25(33)24(32)27-16-20-5-3-4-6-21(20)26/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPKVOFYRFGTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 441.0 g/mol. Its structure features an oxalamide functional group linked to a 2-chlorobenzyl moiety, an indoline unit, and a piperazine derivative. The unique combination of these components contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H29ClN4O2 |

| Molecular Weight | 441.0 g/mol |

| Chemical Structure | Chemical Structure |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its structural features suggest potential interactions with:

- Cannabinoid Receptors : The compound may modulate cannabinoid receptors, particularly CB1, which are implicated in pain modulation and appetite regulation.

- Enzymatic Pathways : It may influence pathways related to cancer cell proliferation and apoptosis through interactions with specific enzymes.

Anticancer Properties

Preliminary studies have shown that this compound exhibits promising anticancer activity. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Case Study Example :

In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems indicates possible neuropharmacological effects. It may exhibit anxiolytic or antidepressant-like properties by influencing serotonin and dopamine pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

- Cell Viability Assays : EC50 values were calculated to assess the concentration required for half-maximal effect on cell viability in cancer models.

- Mechanistic Studies : Investigations into the compound's mechanism revealed its potential to inhibit specific signaling pathways involved in tumor growth.

| Study Type | Findings |

|---|---|

| Cell Viability Assays | Significant reduction in cancer cell viability at low concentrations. |

| Mechanistic Studies | Induction of apoptosis via caspase activation. |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

- Structural Differences: N1 Substituent: S336 uses a 2,4-dimethoxybenzyl group vs. the 2-chlorobenzyl group in the target compound. Methoxy groups enhance hydrophilicity and metabolic detoxification, while chlorine may increase lipophilicity and stability . N2 Substituent: S336 features a pyridin-2-yl-ethyl group, contrasting with the indolin-piperazine-ethyl chain in the target compound.

- Functional and Regulatory Profile: S336 is a globally approved umami flavor enhancer (FEMA 4233) with a NOEL of 100 mg/kg/day in rats, validated for replacing monosodium glutamate (MSG) in food products . The target compound’s lack of regulatory approval or flavor-related data in the evidence implies divergent applications, possibly in pharmaceuticals rather than food additives .

Pharmaceutical Candidate: BNM-III-170

- Structural Differences: BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-(guanidinomethyl-indenyl)oxalamide) shares a halogenated aryl group at N1 but incorporates a guanidine-containing indenyl group at N2, optimized for CD4-mimetic activity against HIV . The target compound’s indolin-piperazine chain may favor CNS or kinase-targeted activity due to piperazine’s prevalence in neuroactive drugs (e.g., antipsychotics) .

- Functional and Pharmacological Data: BNM-III-170 demonstrated efficacy in enhancing vaccine responses against immunodeficiency viruses in preclinical models .

Metabolic and Toxicological Comparison

Research Implications and Gaps

- Structural Optimization : The target compound’s 4-methylpiperazine and indolin groups warrant exploration in kinase inhibition (e.g., PI3K/AKT/mTOR pathways) or serotonin/dopamine receptor modulation, given piperazine’s role in CNS drugs .

- Metabolic Studies : Evidence indicates oxalamides like S336 avoid amide hydrolysis but undergo oxidative metabolism. The chloro substituent in the target compound may slow hepatic clearance, necessitating CYP450 interaction studies .

- Safety Profiling: While S336’s NOEL is established, the target compound’s halogenated and heterocyclic motifs require rigorous genotoxicity and organ-specific risk assessment .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves three key intermediates:

Chlorobenzyl intermediate : React 2-chlorobenzyl chloride with a nucleophile (e.g., amines) under anhydrous conditions.

Indolinyl-piperazinyl intermediate : Couple 1-methylindolin-5-yl and 4-methylpiperazine via alkylation or reductive amination.

Oxalamide coupling : Use oxalyl chloride or activated esters to link intermediates.

- Critical Parameters :

- Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .

- Purification : Chromatography (normal-phase or reverse-phase) ensures >95% purity .

Q. How can researchers structurally characterize this compound, and which analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

- NMR spectroscopy : 1H/13C NMR identifies substituent connectivity (e.g., methylpiperazine protons at δ 2.3–2.7 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C24H30ClN5O2, MW 455.99) .

Q. What in vitro assays are recommended to evaluate its biological activity, and which cell lines are most relevant?

- Methodological Answer :

- Anticancer assays :

- Cell lines : MCF-7 (breast cancer), A549 (lung cancer), or HeLa (cervical cancer) .

- Methods : MTT or SRB assays to measure IC50 values.

- Receptor binding : Radioligand displacement assays for cannabinoid receptors (CB1/CB2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Modify substituents :

| Region | Modifications | Impact |

|---|---|---|

| Chlorobenzyl | Replace Cl with F or CF3 | Alters lipophilicity and target affinity . |

| Piperazine | Substitute 4-methyl with bulkier groups (e.g., 4-cyclopentyl) | Enhances receptor selectivity . |

| Indolinyl | Introduce electron-withdrawing groups (e.g., NO2) | Modulates π-π stacking with enzymes . |

- Assays : Compare IC50 values across derivatives and correlate with computational docking results .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer :

- Reproducibility checks :

Standardize assay conditions (e.g., serum concentration, incubation time).

Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation).

- Data normalization : Report IC50 relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are effective for elucidating its mechanism of action at the molecular level?

- Methodological Answer :

- Target deconvolution :

- SPR (Surface Plasmon Resonance) : Screen against receptor libraries (e.g., GPCRs, kinases) .

- Cellular thermal shift assay (CETSA) : Identify thermally stabilized proteins upon compound binding .

- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK inhibition) .

Q. How can in silico modeling improve the prediction of pharmacokinetic properties?

- Methodological Answer :

- ADME prediction :

| Property | Tool | Parameters |

|---|---|---|

| Solubility | SwissADME | LogP (calculated: 3.2) . |

| Permeability | Caco-2 model | Predicted Papp < 1 × 10⁻6 cm/s (low absorption) . |

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.